molecular formula C6F12 B7768698 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- CAS No. 3709-70-4

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)-

Cat. No.: B7768698
CAS No.: 3709-70-4
M. Wt: 300.04 g/mol
InChI Key: SAPOZTRFWJZUFT-UPHRSURJSA-N
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Description

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- is a fluorinated organic compound with the molecular formula C6F12. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- typically involves the fluorination of organic precursors. One common method is the direct fluorination of 2-pentene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in a fluorination reactor at elevated temperatures to ensure complete fluorination .

Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over reaction conditions. The use of catalysts and specific reaction conditions can also enhance the efficiency of the fluorination process .

Chemical Reactions Analysis

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). .

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. .

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. .

Mechanism of Action

The mechanism of action of 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms allows the compound to form strong interactions with other molecules, leading to changes in their chemical and physical properties. The compound can also participate in various chemical reactions, leading to the formation of new products .

Comparison with Similar Compounds

Similar compounds to 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- include other perfluorinated alkenes such as perfluoro-1-butene and perfluoro-1-hexene. These compounds share similar chemical properties due to the presence of multiple fluorine atoms. 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- is unique in its specific molecular structure, which imparts distinct reactivity and stability characteristics .

Properties

IUPAC Name

(Z)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-1(2(8)4(10,11)12)3(9,5(13,14)15)6(16,17)18/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOZTRFWJZUFT-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(F)(F)F)/F)(\C(C(F)(F)F)(C(F)(F)F)F)/F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880198
Record name 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3709-70-4, 2070-70-4
Record name (2Z)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3709-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERFLUORO-4-METHYL-2-PENTENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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